molecular formula C4H5N3O B1321574 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde CAS No. 202931-88-2

1-Methyl-1H-1,2,3-triazole-5-carbaldehyde

Cat. No.: B1321574
CAS No.: 202931-88-2
M. Wt: 111.1 g/mol
InChI Key: VFAQDMYUCHBIJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-1,2,3-triazole-5-carbaldehyde is a useful research compound. Its molecular formula is C4H5N3O and its molecular weight is 111.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Agent Synthesis

1-Methyl-1H-1,2,3-triazole-5-carbaldehyde has been instrumental in the synthesis of antimicrobial agents. For instance, a study by Bhat et al. (2016) developed a series of triazolyl pyrazole derivatives through Vilsmeier–Haack formylation, demonstrating their efficacy as antimicrobial agents with good anti-oxidant activities (Bhat et al., 2016). Similarly, Swamy et al. (2019) synthesized (E)-2-[(1-Substituted Phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-ones using 1-phenyl-1H-1,2,3-triazole-4-carbaldehydes, showcasing moderate to good antimicrobial activity (Swamy et al., 2019).

Molecular Structure and Properties

Research by Browne (1971) and Albert and Taguchi (1973) explored the molecular structure of N-unsubstituted 1,2,4-triazole-3-carbaldehydes and 4-aminotriazole-5-carbaldehydes, respectively. These studies provide insights into the solid-state dimerization properties and the unusual protonation behavior of these compounds (Browne, 1971); (Albert & Taguchi, 1973).

Synthetic Applications

The compound has found utility in various synthetic applications. Journet et al. (2001) reported an efficient synthesis of 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives, highlighting the safety and efficiency of the process (Journet et al., 2001). Additionally, research by L'abbé et al. (1990) focused on molecular rearrangements in 4‐iminomethyl‐1,2,3‐triazoles, revealing interesting synthetic pathways and structural characterizations (L'abbé et al., 1990).

Crystal Structure Analysis

Gonzaga et al. (2016) analyzed the crystal structures of triazolyl compounds, including 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde, emphasizing its role as an active α-Glycosidase inhibition agent. The study provides a detailed analysis of the molecular interactions and structural configurations of these compounds (Gonzaga et al., 2016).

Biochemical Analysis

Biochemical Properties

1-Methyl-1H-1,2,3-triazole-5-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with aldehyde dehydrogenase, an enzyme involved in the oxidation of aldehydes to carboxylic acids. This interaction can modulate the enzyme’s activity, affecting metabolic pathways that involve aldehyde substrates .

Cellular Effects

This compound impacts various cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and function. Additionally, this compound can affect cell signaling pathways by modulating the activity of key signaling proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting downstream signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to this compound can lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can induce toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as aldehyde dehydrogenase and cytochrome P450, influencing the metabolism of aldehydes and other substrates. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the mitochondria, where it can influence mitochondrial function and energy metabolism .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .

Properties

IUPAC Name

3-methyltriazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c1-7-4(3-8)2-5-6-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAQDMYUCHBIJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611215
Record name 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202931-88-2
Record name 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-1,2,3-triazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1H-1,2,3-triazole-5-carbaldehyde
Reactant of Route 2
1-Methyl-1H-1,2,3-triazole-5-carbaldehyde
Reactant of Route 3
1-Methyl-1H-1,2,3-triazole-5-carbaldehyde
Reactant of Route 4
1-Methyl-1H-1,2,3-triazole-5-carbaldehyde
Reactant of Route 5
Reactant of Route 5
1-Methyl-1H-1,2,3-triazole-5-carbaldehyde
Reactant of Route 6
Reactant of Route 6
1-Methyl-1H-1,2,3-triazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.